![molecular formula C12H8ClN3O2S B14697183 (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene CAS No. 28547-06-0](/img/structure/B14697183.png)
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 4-chlorophenylsulfanyl group and a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene typically involves the reaction of 4-chlorothiophenol with 4-nitrobenzenediazonium salt. The reaction is carried out under acidic conditions to facilitate the formation of the diazene linkage. The general reaction scheme is as follows:
Formation of 4-nitrobenzenediazonium salt: This is achieved by treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.
Coupling reaction: The 4-nitrobenzenediazonium salt is then reacted with 4-chlorothiophenol in an acidic medium to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products
Reduction: (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (E)-1-[(4-Chlorophenyl)sulfonyl]-2-(4-nitrophenyl)diazene.
Wissenschaftliche Forschungsanwendungen
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(4-nitrophenyl)diazene: Similar structure but with a methyl group instead of a chlorine atom.
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene is unique due to the presence of both a chlorophenylsulfanyl group and a nitrophenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
28547-06-0 |
|---|---|
Molekularformel |
C12H8ClN3O2S |
Molekulargewicht |
293.73 g/mol |
IUPAC-Name |
(4-chlorophenyl)sulfanyl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2S/c13-9-1-7-12(8-2-9)19-15-14-10-3-5-11(6-4-10)16(17)18/h1-8H |
InChI-Schlüssel |
WNTWDWTTZVDCPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


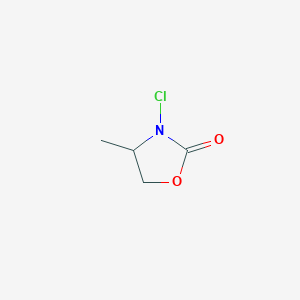

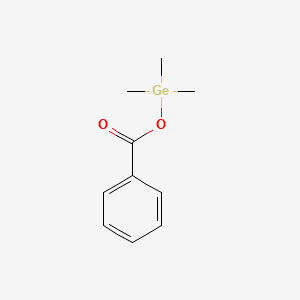

![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)
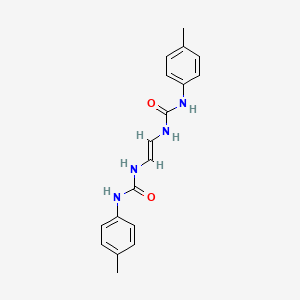

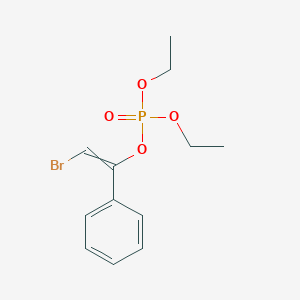
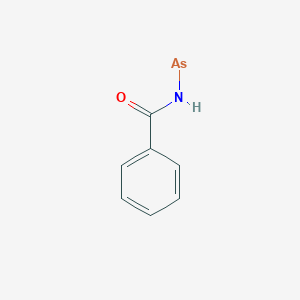
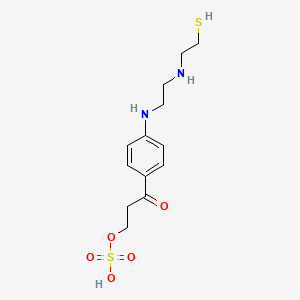
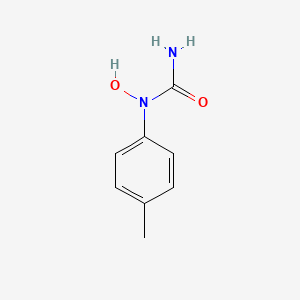

![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
